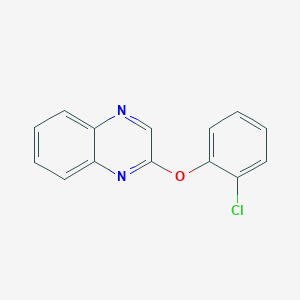

2-(2-Chlorophenoxy)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chlorophenoxy)quinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring

Wirkmechanismus

Target of Action

Quinoxaline derivatives, such as 2-(2-Chlorophenoxy)quinoxaline, have been found to interact with various targets, receptors, or microorganisms Quinoxaline derivatives have been reported to have a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Quinoxaline derivatives have been reported to exhibit a dual mode of action, involving nucleophilic addition and host–guest type complex formation . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways, including oxidative phosphorylation, unfolded protein response, proteasome pathway, pi3k/akt/mtor signaling, spliceasome, and dna repair . It’s plausible that this compound may affect similar pathways.

Pharmacokinetics

Quinoxaline derivatives have been reported to have good binding patterns against prospective molecular targets, suggesting they may have favorable adme properties .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects . This suggests that this compound may have similar effects.

Action Environment

The synthesis of quinoxaline derivatives has been reported to involve green chemistry principles , suggesting that environmental factors may play a role in the synthesis and action of this compound.

Biochemische Analyse

Biochemical Properties

These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .

Cellular Effects

Quinoxalines have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects . These effects are likely due to the interactions of quinoxalines with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoxalines have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Quinoxalines have been found to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Quinoxalines have been found to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Quinoxalines have been found to interact with various enzymes and cofactors, and they can influence metabolic flux or metabolite levels .

Transport and Distribution

Quinoxalines have been found to interact with various transporters and binding proteins, and they can influence their localization or accumulation .

Subcellular Localization

Quinoxalines have been found to localize in various subcellular compartments, and their activity or function can be influenced by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenoxy)quinoxaline typically involves the condensation of 2-chlorophenol with quinoxaline derivatives. One common method includes the reaction of 2-chlorophenol with 2-chloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Chlorophenoxy)quinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding dihydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Substituted quinoxalines with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2-Chlorophenoxy)quinoxaline has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of dyes, fluorescent materials, and optoelectronic devices

Vergleich Mit ähnlichen Verbindungen

Quinoxaline: The parent compound, which lacks the 2-chlorophenoxy group.

Quinazoline: Another heterocyclic compound with a similar structure but different nitrogen atom positioning.

Phthalazine: A compound with a benzene ring fused to a pyridazine ring.

Cinnoline: A compound with a benzene ring fused to a pyridazine ring but with different nitrogen atom positioning

Uniqueness: 2-(2-Chlorophenoxy)quinoxaline is unique due to the presence of the 2-chlorophenoxy group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biologische Aktivität

2-(2-Chlorophenoxy)quinoxaline is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by various studies and case analyses.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving quinoxaline derivatives. Its structure features a chlorophenoxy group attached to the quinoxaline core, which is crucial for its biological activity.

Anticancer Properties

Quinoxaline derivatives, including this compound, have shown significant anticancer activity. Studies have demonstrated that certain derivatives exhibit growth inhibition against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 5.75 |

| Other quinoxalines | A549 | 10.25 |

Research indicates that the mechanism of action involves interference with microtubule dynamics, leading to apoptosis in cancer cells. This is achieved through binding interactions with tubulin, disrupting normal cellular architecture and function .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrates effectiveness against a range of pathogens, including bacteria and fungi:

- Bacterial Efficacy : Effective against E. cloacae and C. albicans, showcasing both bactericidal and fungicidal activities.

- Fungal Efficacy : Exhibited notable effectiveness in vitro against various fungal strains.

The compound's antimicrobial action is attributed to its ability to disrupt cellular membranes and inhibit essential metabolic pathways in microorganisms .

Case Studies

- Anticancer Study : In a study involving multiple cancer cell lines (HeLa, PC3, A549), this compound showed promising growth inhibition rates compared to standard chemotherapeutics. The study highlighted the importance of the chlorophenoxy substitution in enhancing anticancer activity .

- Antimicrobial Assessment : In vivo studies using murine models demonstrated that treatment with this compound significantly reduced infection severity caused by C. albicans. The reduction in TNF-α levels indicated a decrease in inflammatory responses associated with infections .

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : By binding to tubulin, it interferes with microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

- Membrane Disruption : In microbial pathogens, the compound alters membrane integrity, resulting in cell death.

- Inflammatory Pathway Modulation : It appears to modulate inflammatory pathways, particularly in response to infections, reducing cytokine release and inflammatory damage .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

- Absorption : Good cellular uptake has been observed.

- Distribution : The compound shows effective distribution across tissues.

- Metabolism : Metabolic studies suggest involvement in various pathways but require further investigation for comprehensive understanding.

Eigenschaften

IUPAC Name |

2-(2-chlorophenoxy)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-5-1-4-8-13(10)18-14-9-16-11-6-2-3-7-12(11)17-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCKHELLSLDRAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.